![molecular formula C15H23ClO B13197233 ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)
({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene: is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloromethyl and an ethylpentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 3-chloromethyl-3-ethylpentanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of benzyl alcohol reacts with the chloromethyl group of 3-chloromethyl-3-ethylpentanol, forming the desired ether linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: The chloromethyl group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Hydroxyl derivatives, amine derivatives
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene serves as a versatile intermediate for the preparation of more complex molecules
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry. Researchers explore its potential as a building block for drug development, particularly in designing molecules with specific biological targets.
Medicine: In medicinal research, this compound derivatives are investigated for their potential therapeutic properties. These studies focus on their efficacy in treating diseases and their interactions with biological systems.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific properties, enhancing their performance in various applications.
Mecanismo De Acción
The mechanism by which ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, influencing biological pathways and resulting in desired therapeutic effects.
Comparación Con Compuestos Similares
Benzyl chloride: Similar in structure but lacks the ethylpentyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring but lacks the chloromethyl group.
Chloromethylbenzene: Contains a chloromethyl group attached to the benzene ring but lacks the ethylpentyl group.
Uniqueness: ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene is unique due to the presence of both chloromethyl and ethylpentyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C15H23ClO |
|---|---|
Peso molecular |
254.79 g/mol |
Nombre IUPAC |
[3-(chloromethyl)-3-ethylpentoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-3-15(4-2,13-16)10-11-17-12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
Clave InChI |
GHCGCNBBOCRQJC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CCOCC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


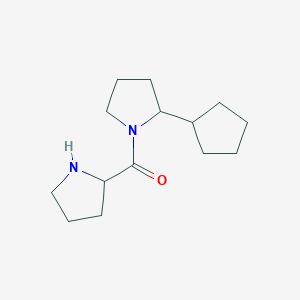
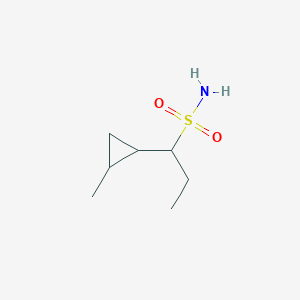
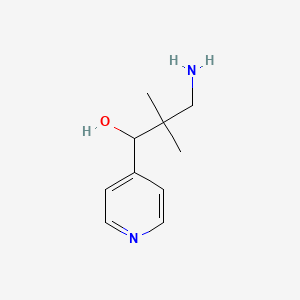
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)
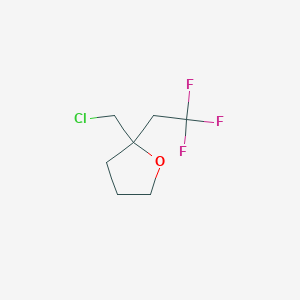
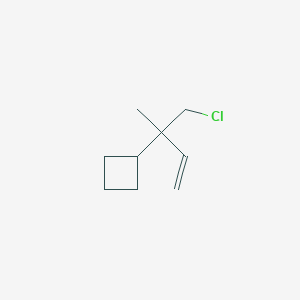


![2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13197200.png)

![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)
![2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13197220.png)

![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
